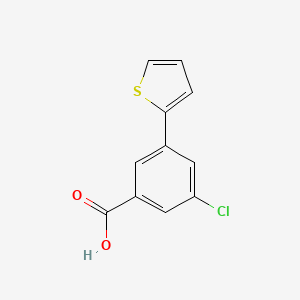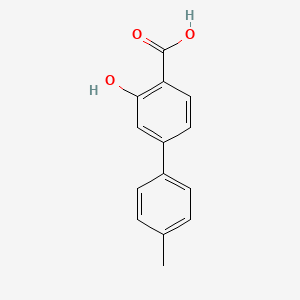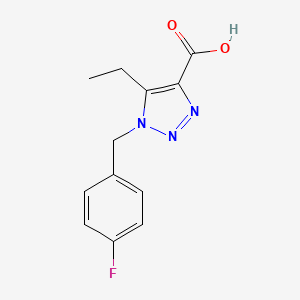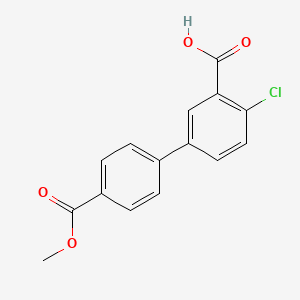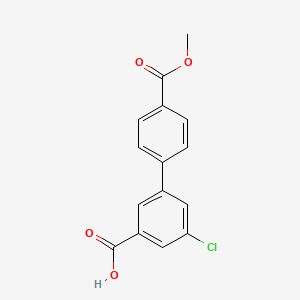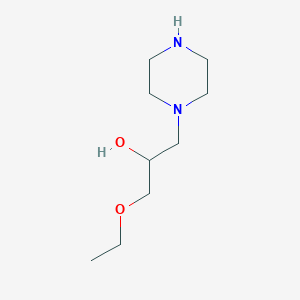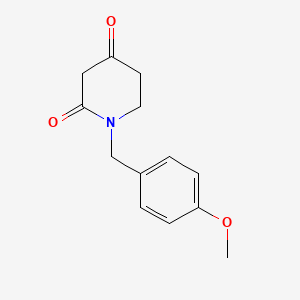
1-(4-Methoxybenzyl)piperidine-2,4-dione
Vue d'ensemble
Description
1-(4-Methoxybenzyl)piperidine-2,4-dione is a chemical compound with the molecular formula C13H17NO2 .
Molecular Structure Analysis
The molecular structure of 1-(4-Methoxybenzyl)piperidine-2,4-dione consists of a piperidine ring substituted at the 1-position with a benzoyl group . The compound has a molecular weight of 233.26 g/mol . The InChI string is InChI=1S/C13H15NO3/c1-17-12-4-2-10 (3-5-12)9-14-7-6-11 (15)8-13 (14)16/h2-5H,6-9H2,1H3 .Chemical Reactions Analysis
Specific chemical reactions involving 1-(4-Methoxybenzyl)piperidine-2,4-dione are not provided in the available resources .Physical And Chemical Properties Analysis
1-(4-Methoxybenzyl)piperidine-2,4-dione is a solid compound . It has a molecular weight of 233.26 g/mol . The compound has a topological polar surface area of 46.6 Ų and a complexity of 295 .Applications De Recherche Scientifique
Synthesis and Pharmacological Properties : This compound is part of a broader group of chemicals studied for their cardiotropic activity. For instance, a related compound, 1-(2,4-dimethoxybenzyl)-4{2-[2,4-dimethoxybenzyl)amino]ethyl}piperazin-2,3-dione, demonstrated significant antiarrhythmic activity in various models, indicating the potential therapeutic applications of structurally similar compounds in cardiovascular diseases (Mokrov et al., 2019).
Chemical Structure and Receptor Affinity : The methoxybenzyl group, as seen in 1-(4-Methoxybenzyl)piperidine-2,4-dione, contributes to the high-affinity, selective σ ligand properties of certain compounds. Research into sila-analogues of similar structures has provided insights into their potential for interacting with various central nervous system receptors, offering a basis for developing new therapeutic agents (Tacke et al., 2003).
Regioselective Synthesis : The compound also plays a role in the development of synthetic methodologies, such as the regioselective synthesis of substituted piperidine-2,4-diones. This includes variations with different substitutions, providing a flexible route to a wide range of piperidine-2,4-dione derivatives with potential applications in medicinal chemistry (Marson & Yau, 2015).
Molecular Structure Analysis : Research on similar compounds, including their synthesis, structural analysis, and pharmacological properties, helps in understanding the molecular framework and potential biological activities of 1-(4-Methoxybenzyl)piperidine-2,4-dione derivatives. For example, studies on the solution structures and crystal structures of related piperazine-2,5-diones provide valuable data on their conformational preferences and potential interactions with biological targets (Elix et al., 1986).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-[(4-methoxyphenyl)methyl]piperidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-17-12-4-2-10(3-5-12)9-14-7-6-11(15)8-13(14)16/h2-5H,6-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWBJCFIEUAGKDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CCC(=O)CC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60676503 | |
| Record name | 1-[(4-Methoxyphenyl)methyl]piperidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60676503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxybenzyl)piperidine-2,4-dione | |
CAS RN |
712353-75-8 | |
| Record name | 1-[(4-Methoxyphenyl)methyl]-2,4-piperidinedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=712353-75-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[(4-Methoxyphenyl)methyl]piperidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60676503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

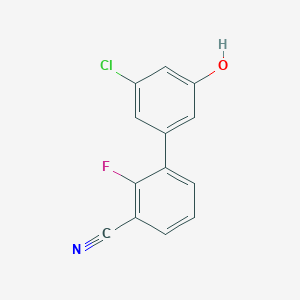
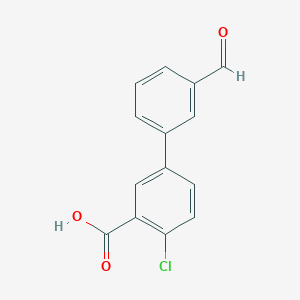

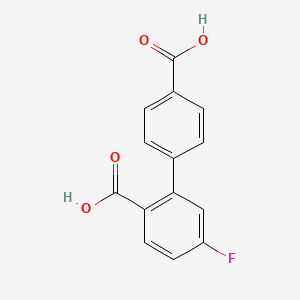
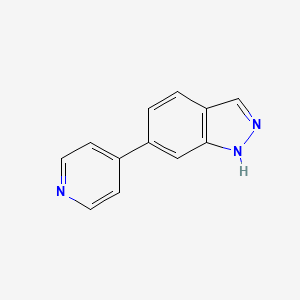
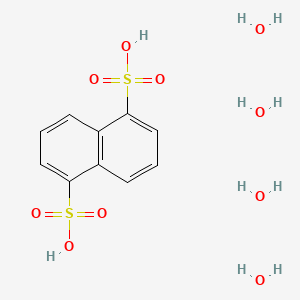
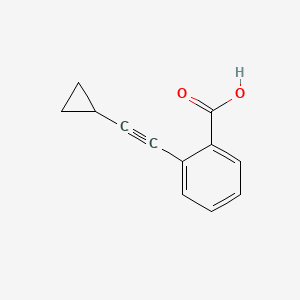
![2-(pyridin-2-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B1422176.png)
